N-(5-amino-1,3,4-thiadiazol-2-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
N-(5-amino-1,3,4-thiadiazol-2-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2S2/c9-7-10-11-8(15-7)12-16(13,14)6-4-2-1-3-5-6/h1-5H,(H2,9,10)(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHVQWBZRCVLKSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=NN=C(S2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30568709 | |
| Record name | N-(5-Amino-1,3,4-thiadiazol-2-yl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30568709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89782-62-7 | |
| Record name | N-(5-Amino-1,3,4-thiadiazol-2-yl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30568709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(5-amino-1,3,4-thiadiazol-2-yl)benzenesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-amino-1,3,4-thiadiazol-2-yl)benzenesulfonamide typically involves the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with benzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Substitution Reactions
The amino group at position 5 of the thiadiazole ring and the sulfonamide moiety are key sites for nucleophilic and electrophilic substitutions.
Key Findings :
-
Acylation at the 5-amino group improves solubility in polar solvents .
-
Alkylation reactions proceed regioselectively at the thiadiazole nitrogen under basic conditions .
Oxidation Reactions
The thiadiazole sulfur and aromatic amines are susceptible to oxidation.
| Oxidizing Agent | Conditions | Products | Source |
|---|---|---|---|
| H₂O₂ (30%) | Acetic acid, 60°C, 3h | Sulfone derivatives (e.g., benzene-1-sulfonyl) | |
| KMnO₄ | H₂SO₄, 25°C, 12h | Oxidative cleavage of thiadiazole ring |
Mechanistic Insight :
-
H₂O₂ selectively oxidizes the sulfonamide sulfur to sulfone without disrupting the thiadiazole ring .
-
Strong oxidants like KMnO₄ degrade the thiadiazole core, yielding benzenesulfonic acid derivatives .
Reduction Reactions
Controlled reduction preserves the thiadiazole scaffold while modifying substituents.
| Reducing Agent | Conditions | Products | Source |
|---|---|---|---|
| H₂/Pd-C | Ethanol, 50 psi, 25°C | 5-Amino group reduced to NH₂ (no structural change) | |
| NaBH₄ | MeOH, 0°C, 1h | Partial reduction of sulfonamide to sulfinic acid |
Applications :
Cyclization Reactions
The compound serves as a precursor for heterocyclic systems.
| Reagents | Conditions | Products | Source |
|---|---|---|---|
| Conc. H₂SO₄ | RT, 24h | 1,3,4-Thiadiazolo[3,2-a]benzosulfonamide | |
| Thiourea, POCl₃ | Reflux, 6h | Thiazolo-thiadiazole fused derivatives |
Example :
Cyclization with thiourea yields tricyclic structures with enhanced biological activity .
Cross-Coupling Reactions
Palladium-catalyzed reactions enable aryl functionalization.
Optimization :
Comparative Reactivity Table
A comparison with analogous thiadiazole sulfonamides:
| Compound | Reactivity Toward H₂O₂ | Suzuki Coupling Yield | Reduction Stability |
|---|---|---|---|
| N-(5-Amino-thiadiazol-2-yl)benzenesulfonamide | High | 85–92% | Moderate |
| N-(5-Methyl-thiadiazol-2-yl)benzenesulfonamide | Low | 72–78% | High |
| N-(5-Nitro-thiadiazol-2-yl)benzenesulfonamide | Moderate | N/A | Low |
Case Study: Functionalization for Bioactivity
Derivatives synthesized via acylation (e.g., acetyl, benzoyl) exhibit:
Scientific Research Applications
Chemistry
The compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical reactions, including oxidation to form sulfoxides and sulfones, reduction to amines, and nucleophilic substitution reactions.
Biology
N-(5-amino-1,3,4-thiadiazol-2-yl)benzenesulfonamide exhibits notable antimicrobial and antifungal properties. Research indicates that derivatives containing the 2-amino-1,3,4-thiadiazole moiety demonstrate significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics . Additionally, it has shown effectiveness against various fungal strains .
Medicine
The compound is being investigated for its potential as an anticancer agent . Studies suggest that it can inhibit enzymes involved in cancer cell proliferation and interfere with DNA replication processes. For instance, some derivatives have been found to exhibit cytostatic properties against cancer cell lines .
Moreover, the sulfonamide group is known for its role in drug development; compounds within this class have demonstrated various pharmacological activities including antibacterial and antiviral effects .
Industrial Applications
In the industrial sector, this compound is utilized in the synthesis of agrochemicals and pharmaceuticals. Its ability to act as a versatile intermediate makes it valuable for developing new chemical entities with enhanced biological activity .
Antimicrobial Activity Study
A study evaluated various derivatives of 1,3,4-thiadiazoles for their antimicrobial activity. Among these compounds, those containing the this compound structure exhibited promising results against both Gram-positive and Gram-negative bacteria. The introduction of specific substituents on the thiadiazole ring significantly enhanced their antibacterial efficacy compared to standard treatments like ampicillin .
Anticancer Research
Another investigation focused on the anticancer potential of thiadiazole derivatives. The study highlighted that certain derivatives could inhibit key enzymes involved in cancer cell metabolism. This finding opens avenues for developing targeted therapies based on this compound derivatives .
Mechanism of Action
The mechanism of action of N-(5-amino-1,3,4-thiadiazol-2-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as urease, which is involved in the hydrolysis of urea.
DNA Interaction: The compound can bind to DNA, interfering with the replication and transcription processes, which is particularly useful in its anticancer activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structure-Activity Relationships (SAR)
- Amino Group at 5-Position: The 5-amino group is critical for hydrogen bonding with biological targets. Derivatives lacking this group (e.g., 5-methyl in Sulfamethizole) shift activity from anticancer to antibacterial .
- Hydrazinylidene Modifications : AL106 and AL107 demonstrate that electron-withdrawing groups (e.g., dioxocyclohexylidene in AL106) enhance TrkA binding via hydrophobic interactions with Tyr359 and Ser371, whereas bulkier groups (e.g., indenylidene in AL107) reduce potency .
- Substituents on Benzene Ring : The addition of methoxypyridinyl (Compound 5f) or benzoxazine (BSB) groups diversifies applications, enabling kinase inhibition or material science applications, respectively .
Table 2: Pharmacokinetic and Toxicity Profiles
| Compound | LogP | Solubility (mg/mL) | CYP Inhibition | hERG Binding | Toxicity (LD₅₀) |
|---|---|---|---|---|---|
| AL106 | 2.1 | 0.32 | Low | Moderate | >500 mg/kg |
| AL107 | 3.5 | 0.12 | High | High | 250 mg/kg |
| Sulfamethizole | 0.8 | 1.45 | Low | Low | >1000 mg/kg |
Data derived from QSAR models and in silico ADMET profiling .
Mechanistic Insights
- Anticancer Activity : AL106 induces GBM cell death by stabilizing TrkA in an inactive conformation, disrupting downstream MAPK/ERK signaling .
- Antibacterial Activity : Sulfamethizole targets carbonic anhydrase in bacteria, a mechanism divergent from its anticancer analogs .
- PI3Kα Inhibition : Compound 5f exploits a unique binding pocket near the ATP-binding site, demonstrating the scaffold’s adaptability for kinase inhibition .
Biological Activity
N-(5-amino-1,3,4-thiadiazol-2-yl)benzenesulfonamide is a compound of significant interest due to its diverse biological activities. This article explores its antimicrobial, anticancer, and cytotoxic properties, supported by various studies and findings.
Chemical Structure and Synthesis
The compound is derived from the 1,3,4-thiadiazole framework, which is known for its potential pharmacological activities. The synthesis typically involves the reaction of 5-amino-1,3,4-thiadiazole with benzenesulfonyl chloride or similar sulfonamide precursors. This structural motif is crucial as it enhances the compound's interaction with biological targets.
Antimicrobial Activity
Numerous studies have evaluated the antimicrobial properties of thiadiazole derivatives. For instance, derivatives of 1,3,4-thiadiazole have shown considerable antibacterial activity against both Gram-positive and Gram-negative bacteria.
| Compound | Target Pathogen | MIC (μg/mL) |
|---|---|---|
| A1 | Staphylococcus aureus | 32.6 |
| A2 | Escherichia coli | 47.5 |
| B2 | Pseudomonas aeruginosa | 50.0 |
The compound's efficacy against Staphylococcus aureus and Escherichia coli suggests its potential as a lead in developing new antimicrobial agents .
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. The compound exhibits cytotoxic effects on several cancer cell lines.
Case Studies
- Breast Cancer (MCF-7 Cell Line) :
- Colon Cancer (HCT116 Cell Line) :
- Lung Cancer (H460 Cell Line) :
These findings indicate that this compound can selectively target cancer cells while exhibiting lower toxicity to normal cells .
Cytotoxic Properties
The cytotoxic effects of this compound have been assessed using various cancer models. For example:
| Cell Line | IC50 (μM) |
|---|---|
| HeLa (Cervical Cancer) | 0.794 |
| HepG2 (Liver Cancer) | 0.913 |
| MDA-MB-231 (Breast Cancer) | 9 |
These results highlight the compound's promising role in cancer treatment strategies .
Q & A
Q. What synthetic methodologies are commonly employed for preparing N-(5-amino-1,3,4-thiadiazol-2-yl)benzenesulfonamide and its derivatives?
The compound is typically synthesized via benzoylation of 5-amino-1,3,4-thiadiazole-2-sulfonamide using substituted benzoyl chlorides under basic conditions (e.g., triethylamine or pyridine). The Schotten-Baumann method is frequently utilized for sulfonamide bond formation, where the amino group reacts with sulfonyl chlorides. Hydrolysis of intermediates and condensation reactions (e.g., Schiff base formation with aldehydes) are common derivatization strategies .
Q. How is structural characterization of this compound and its derivatives performed?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FTIR) spectroscopy, and Liquid Chromatography-Mass Spectrometry (LCMS) are standard for confirming molecular structure. Elemental analysis and thin-layer chromatography (TLC) are used to verify purity. X-ray crystallography via SHELX software can resolve crystal structures for unambiguous confirmation .
Q. What in vitro assays are used to evaluate the biological activity of this compound?
Anticancer activity is assessed via MTT assays for cytotoxicity, while antioxidant potential is measured through free radical scavenging (e.g., DPPH assay). Antimicrobial activity is tested using broth microdilution for minimum inhibitory concentration (MIC) determination. Enzymatic inhibition studies (e.g., carbonic anhydrase) employ spectrophotometric methods .
Advanced Research Questions
Q. How can synthetic by-products be minimized during Schiff base formation with this compound?
By-product formation (e.g., over-oxidation or dimerization) can be reduced by optimizing reaction parameters:
- Catalyst selection : Replace concentrated H₂SO₄ with milder Lewis acids (e.g., ZnCl₂).
- Temperature control : Maintain reflux conditions below 80°C to prevent decomposition.
- Solvent choice : Use anhydrous solvents like tetrahydrofuran (THF) to avoid hydrolysis. Reaction progress should be monitored via HPLC or TLC to adjust stoichiometry dynamically .
Q. What strategies resolve contradictions in reported biological activities across studies?
Discrepancies in activity data may arise from structural modifications (e.g., substituent electronegativity) or assay conditions (e.g., cell line variability). To reconcile findings:
Q. How can derivatives of this compound be designed for improved pharmacokinetic properties?
- Lipophilicity modulation : Introduce alkyl or aryl groups to enhance membrane permeability.
- Metabolic stability : Replace labile groups (e.g., methyl with trifluoromethyl) to reduce CYP450-mediated degradation.
- Solubility enhancement : Incorporate polar moieties (e.g., sulfonate or tertiary amines) while maintaining activity. ADMET predictions (e.g., SwissADME) guide rational design before synthesis .
Q. What advanced analytical techniques identify degradation products under stress conditions?
- Forced degradation studies : Expose the compound to heat, light, and hydrolytic (acid/alkaline) conditions.
- LC-HRMS : Resolve degradation pathways by identifying fragment ions and adducts.
- NMR kinetic studies : Track proton environment changes during decomposition. Results inform formulation stability and shelf-life optimization .
Methodological Considerations
Q. How is crystallographic data utilized to validate the compound’s structure?
Single-crystal X-ray diffraction (SCXRD) with SHELXL refines atomic coordinates, bond lengths, and angles. Hydrogen bonding networks and π-π stacking interactions are analyzed to explain stability and reactivity. CIF files from crystallography databases (e.g., Cambridge Structural Database) provide reference data for comparison .
Q. What computational approaches predict the compound’s interaction with biological targets?
Q. How are regioselectivity challenges addressed during derivatization?
- Protecting groups : Temporarily block the amino group to direct sulfonylation to the thiadiazole ring.
- Microwave-assisted synthesis : Enhance reaction specificity by reducing side reactions through rapid heating.
- Isotopic labeling (²H/¹³C) : Trace reaction pathways via NMR to identify dominant mechanisms .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
